molecular formula C7H5NO2 B1317326 Furo[3,2-B]pyridin-2(3H)-one CAS No. 88011-96-5

Furo[3,2-B]pyridin-2(3H)-one

Cat. No.: B1317326
CAS No.: 88011-96-5
M. Wt: 135.12 g/mol
InChI Key: FNPYPLBPZILBRT-UHFFFAOYSA-N
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Description

Furo[3,2-B]pyridin-2(3H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-B]pyridin-2(3H)-one typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the furan ring, followed by cyclization to form the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, amines, and other nucleophiles under various solvent and temperature conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Furo[3,2-B]pyridin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of Furo[3,2-B]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

    Furo[2,3-B]pyridine: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.

    Pyrido[3,2-B]furan: A compound with a similar structure but with the positions of the furan and pyridine rings reversed.

Uniqueness: Furo[3,2-B]pyridin-2(3H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties

Biological Activity

Furo[3,2-B]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound features a fused ring system comprising a furan and pyridine moiety. This unique structure contributes to its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo various chemical modifications, leading to derivatives with enhanced or altered biological activities.

The biological activity of this compound is primarily attributed to its capacity to bind to specific molecular targets. It modulates the activity of enzymes and receptors by:

  • Inhibiting Enzyme Activity : The compound can bind to the active sites of enzymes, inhibiting their function.
  • Receptor Interaction : It may alter receptor function through binding at specific domains, influencing signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Kinase Inhibition : this compound derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs), which are implicated in various cancers and other diseases .

Anticancer Activity

A study investigated the anticancer potential of a series of this compound derivatives against human cancer cell lines. The results demonstrated that certain modifications increased cytotoxicity significantly compared to the parent compound:

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF-7 (breast)10Apoptosis induction
Derivative BHeLa (cervical)5Cell cycle arrest at G1 phase
Derivative CA549 (lung)15Inhibition of migration

Antimicrobial Activity

Another study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate the compound's potential as a lead in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Furo[3,2-B]pyridin-2(3H)-one derivatives?

Methodological Answer: this compound derivatives are typically synthesized via multicomponent reactions or functionalization of preformed heterocyclic scaffolds. For example, zinc-mediated reductive cyclization in acetic acid (e.g., synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one) achieves high yields (86%) under mild conditions . Stepwise protocols often involve:

Cyclization : Using Zn/AcOH for reductive elimination.

Functionalization : Alkylation or condensation with aldehydes (e.g., 3-chloro-2-fluorobenzaldehyde) in methanol under reflux .
Key characterization methods include 1H^1 \text{H}/13C^{13} \text{C} NMR and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. How is structural characterization of this compound derivatives performed?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy : 1H^1 \text{H} NMR identifies proton environments (e.g., aldehydic protons at δ 9.8–10.2 ppm in methyl 2-formyl derivatives) . 13C^{13} \text{C} NMR confirms carbonyl carbons (~170–180 ppm) and aromatic systems .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming fused-ring systems (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds) .
  • Mass Spectrometry : ESI-MS validates molecular ions (e.g., [M+H]+^+ peaks) .

Q. What reactivity patterns are observed in this compound derivatives?

Methodological Answer: The lactone moiety in this compound undergoes nucleophilic attack at the carbonyl carbon, enabling:

  • Condensation Reactions : With active methylene compounds (e.g., 2-thioxothiazolidin-4-one) to form spirocyclic adducts .
  • Electrophilic Substitution : Bromination at the 6-position using NBS or direct metalation with LHMDS .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

Methodological Answer: Microwave-assisted synthesis significantly reduces reaction times while maintaining yields. For example, condensation of methyl 2-formyl derivatives with 3-amino-2-thioxothiazolidin-4-one under microwave irradiation (80–100°C, 20–30 min) achieves ~75–85% yields, compared to 6–8 hours under conventional heating . Key parameters:

  • Power : 300–600 W for uniform heating.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption.

Q. What electrocatalytic strategies improve multicomponent reactions involving this compound?

Methodological Answer: Electrocatalysis enables green, one-pot synthesis of spiro[furo[3,2-b]pyran-2,5′-pyrimidine] derivatives. Using mediators like TEMPO (0.1 equiv) in ethanol/water (3:1) at 25°C under constant current (10 mA/cm2^2) achieves 72–89% yields in 2–4 hours . Key factors:

  • Mediator Choice : TEMPO enhances electron transfer, reducing overpotential.
  • Solvent System : Ethanol/water mixtures improve substrate solubility and stability.

Q. How do substituents influence the biological activity of this compound derivatives?

Methodological Answer: Substituents at the 2- and 5-positions modulate bioactivity:

  • Antimicrobial Activity : 2-Aryl derivatives (e.g., 3-trifluoromethylphenyl) exhibit MIC values of 4–8 µg/mL against S. aureus due to enhanced lipophilicity .
  • Dopamine Receptor Modulation : 4-(Methoxy-methyl) groups improve blood-brain barrier penetration, as shown in in vivo antiparkinsonian assays (ED50_{50} = 1.2 mg/kg) .
    Structure-activity relationships (SAR) are validated via molecular docking and in vitro receptor binding assays.

Q. What mechanistic insights explain regioselectivity in this compound functionalization?

Methodological Answer: Regioselectivity is governed by electronic and steric effects:

  • Electrophilic Aromatic Substitution : Bromination favors the 6-position due to electron-rich π-clouds in the fused furan ring .
  • Nucleophilic Additions : Aldehyde condensations occur at the α-position to the lactone oxygen, driven by resonance stabilization of the transition state .
    Computational studies (DFT) using Gaussian 16 at the B3LYP/6-31G(d) level confirm charge distribution patterns .

Q. How are data contradictions resolved in structural assignments of this compound derivatives?

Methodological Answer: Discrepancies between NMR and crystallographic data are addressed via:

Dynamic NMR Experiments : To detect rotational barriers in hindered substituents.

NOESY Correlations : To confirm spatial proximity of protons (e.g., axial vs. equatorial substituents) .

Cambridge Structural Database (CSD) Cross-Validation : Comparing bond lengths/angles with known analogues .

Q. What green chemistry approaches minimize waste in this compound synthesis?

Methodological Answer:

  • Solvent-Free Microwave Synthesis : Eliminates DCM/THF usage, reducing E-factor by 40% .
  • Electrocatalytic Recycling : Mediators like TEMPO are recovered via column-free protocols (99% reuse efficiency) .
  • Atom Economy : Multicomponent reactions (e.g., spirocyclization) achieve 85–92% atom utilization .

Q. How is computational modeling applied to predict this compound reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts transition states for cyclization reactions (activation energies < 25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
  • ADMET Prediction : SwissADME estimates logP (1.5–3.2) and BBB permeability for drug candidates .

Properties

IUPAC Name

3H-furo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPYPLBPZILBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538992
Record name Furo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88011-96-5
Record name Furo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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